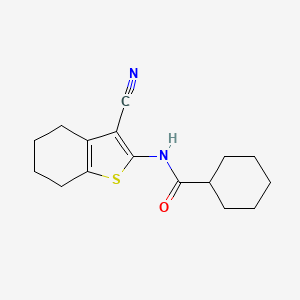
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H17N2OS
- Molecular Weight : 273.36 g/mol
- CAS Number : Not specifically listed in the search results but related compounds indicate structural similarities.
Research indicates that this compound functions primarily as a JNK (c-Jun N-terminal kinase) inhibitor . JNKs are a group of mitogen-activated protein kinases (MAPKs) involved in various cellular processes including apoptosis, proliferation, and differentiation. Inhibition of JNKs has been associated with therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Key Findings:
- Inhibition of JNK Pathway : The compound shows selective inhibition of JNK2 and JNK3 with reported pIC50 values of 6.5 and 6.7 respectively, indicating a potent interaction with these targets while showing no significant activity against JNK1 .
- Cellular Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating the JNK signaling pathway .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
- Case Study : A study involving various cancer cell lines showed that the compound significantly inhibited cell growth and induced apoptosis through activation of the JNK pathway .
- Mechanistic Insights : The compound's ability to inhibit JNK signaling led to decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic factors.
Neuroprotective Effects
- Research has suggested potential neuroprotective properties due to its ability to modulate stress-induced signaling pathways. This could be beneficial in conditions like Alzheimer's disease where JNK is known to play a role in neuronal apoptosis .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the specificity and potency of this compound:
| Compound Name | Target | pIC50 | Selectivity |
|---|---|---|---|
| This compound | JNK2/JNK3 | 6.5/6.7 | Specific for JNK2/3 |
| N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthylamide | JNK2/JNK3 | 6.0/6.2 | Specific for JNK2/3 |
| Benzamide Derivative X | Other Kinases | 5.5 | Non-specific |
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c17-10-13-12-8-4-5-9-14(12)20-16(13)18-15(19)11-6-2-1-3-7-11/h11H,1-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABPUSRRADTLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














